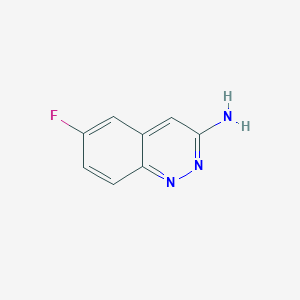

6-Fluorocinnolin-3-amine

Description

6-Fluoroquinolin-3-amine (CAS: 742699-00-9) is a fluorinated derivative of quinoline, a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring. The molecular formula is C₉H₇FN₂, with a molecular weight of 162.17 g/mol. The fluorine atom at position 6 and the amine group at position 3 confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals . Fluorination typically enhances metabolic stability and bioavailability, which is critical in drug design .

Properties

IUPAC Name |

6-fluorocinnolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMRMNWYIVQLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(C=C2C=C1F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Fluorocinnolin-3-amine can be achieved through various synthetic routes. One common method involves the use of gold-catalyzed amine synthesis by reductive hydroamination of alkynes with nitroarenes . This method provides a blueprint for the general synthesis of amines by catalyst differentiation enabled by triple Au–H/Au+/Au–H relay catalysis. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

6-Fluorocinnolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where boron reagents and palladium catalysts are used to form carbon–carbon bonds.

Scientific Research Applications

6-Fluorocinnolin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antiviral, antimicrobial, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Fluorocinnolin-3-amine involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a class of compounds similar to this compound, inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets effectively.

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Table 1: Key Structural and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 6-Fluoroquinolin-3-amine | 742699-00-9 | C₉H₇FN₂ | 162.17 | F (C6), NH₂ (C3) | High bioavailability potential |

| 8-Amino-3-bromo-6-fluoroquinoline | 515170-53-3 | C₉H₆BrFN₂ | 257.06 | F (C6), Br (C3), NH₂ (C8) | Bromine enables cross-coupling |

| 6-Fluoroquinolin-8-amine | 343-54-4 | C₉H₇FN₂ | 162.17 | F (C6), NH₂ (C8) | Altered electronic distribution |

| 5-Fluoroquinolin-3-amine | 1028302-82-0 | C₉H₇FN₂ | 162.17 | F (C5), NH₂ (C3) | Positional isomerism effects |

Key Findings :

- Brominated Analog (8-Amino-3-bromo-6-fluoroquinoline): The bromine atom at position 3 enhances reactivity for Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing complex pharmaceuticals .

- Positional Isomers (6-Fluoroquinolin-8-amine vs. 5-Fluoroquinolin-3-amine): Fluorine and amine group positions significantly alter electron density. For instance, the C8-amine in 343-54-4 may reduce steric hindrance compared to C3-substituted analogs .

Pyridine and Pyridazine Derivatives

Table 2: Heterocyclic Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| 6-Morpholinopyridin-3-amine | 52023-68-4 | C₉H₁₃N₃O | 179.22 | Morpholino group (C6) | Improved solubility |

| 6-Fluoro-3-methoxypyridin-2-amine | 1805602-80-5 | C₆H₇FN₂O | 142.13 | F (C6), OCH₃ (C3) | Smaller ring, methoxy flexibility |

| 6-Chloro-N-methylpyridazin-3-amine | 14959-32-1 | C₅H₆ClN₃ | 143.57 | Cl (C6), N-CH₃ (C3) | Pyridazine scaffold |

Key Findings :

- Morpholino Derivative (52023-68-4): The morpholine ring increases solubility due to its oxygen atom, making it suitable for aqueous-phase reactions .

- Pyridazine Analog (14959-32-1): The pyridazine ring (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to quinoline, impacting target binding .

Fluorinated Phenoxy and Perfluoroalkyl Derivatives

Table 3: Specialty Fluorinated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Unique Characteristics |

|---|---|---|---|---|---|

| 6-(3-Fluorophenoxy)pyridin-3-amine | 16789868 (CID) | C₁₁H₉FN₂O | 204.20 | Phenoxy group (C6) | Enhanced π-π stacking potential |

| 6-(Perfluoroethyl)pyridin-3-amine | 317810-59-6 | C₇H₅F₅N₂ | 212.12 | CF₂CF₃ group (C6) | High hydrophobicity, stability |

Key Findings :

- Phenoxy Derivative (CID 16789868): The 3-fluorophenoxy group introduces aromatic stacking interactions, useful in kinase inhibitor design .

- Perfluoroethyl Analog (317810-59-6) : The strong electron-withdrawing effect of the perfluoroethyl group enhances resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.